2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1,5-dihydroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs a one-pot reaction involving aldehydes, 2-aminopyridines, and terminal alkynes in the presence of a copper(I) iodide catalyst. This method is efficient and yields high amounts of the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like nitric acid to form nitro derivatives.
Substitution: Halogenation reactions with bromine or iodine can introduce additional halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Nitric acid in acetic acid medium.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Bromine or iodine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides.
Scientific Research Applications
2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-1,5-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,5-a]pyridine: Another related compound with significant applications in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Uniqueness: 2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine stands out due to its specific bromine substitution, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H7BrN2 |
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Molecular Weight |
199.05 g/mol |
IUPAC Name |
2-bromo-1,5-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-3,5,9H,4H2 |
InChI Key |
URFOZTIIZYMZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2N1C=C(N2)Br |
Origin of Product |
United States |
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